molecular formula C18H22N2O3S B11990332 N'-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 303086-40-0

N'-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B11990332
CAS No.: 303086-40-0
M. Wt: 346.4 g/mol
InChI Key: JUJQCSZKMHUDES-XMHGGMMESA-N
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Description

N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C26H28N2O3. It is a member of the hydrazide family and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfonyl derivatives.

    Reduction: This can result in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted benzylidene compounds.

Scientific Research Applications

N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Butoxybenzylidene)-4-methylbenzohydrazide
  • N’-(4-Butoxybenzylidene)-4-methoxybenzohydrazide
  • N’-(4-Butoxybenzylidene)-2-hydroxybenzohydrazide

Uniqueness

N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical and biological properties compared to other hydrazides. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

303086-40-0

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22N2O3S/c1-3-4-13-23-17-9-7-16(8-10-17)14-19-20-24(21,22)18-11-5-15(2)6-12-18/h5-12,14,20H,3-4,13H2,1-2H3/b19-14+

InChI Key

JUJQCSZKMHUDES-XMHGGMMESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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